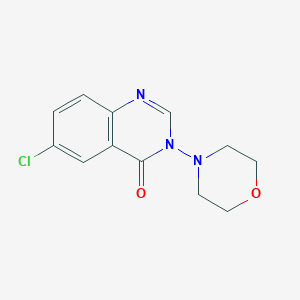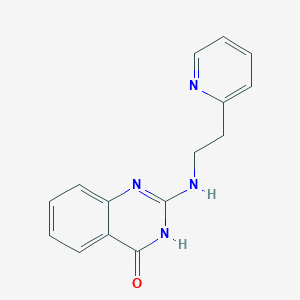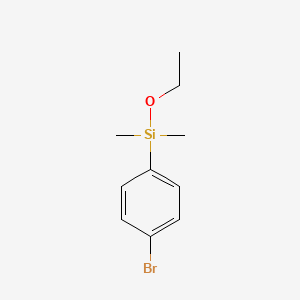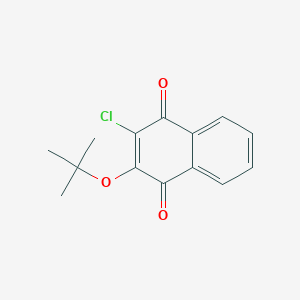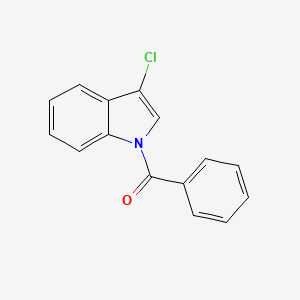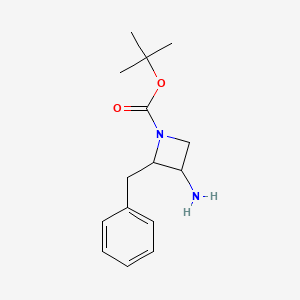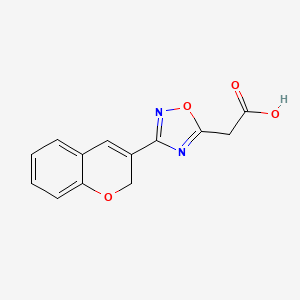
4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.41 g/mol . This compound is characterized by a phenolic group attached to a complex amine structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Die Synthese von 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol umfasst mehrere Schritte, die typischerweise mit der Herstellung des Cyclohexylethylamin-Derivats beginnen. Die Syntheseroute umfasst in der Regel:
Schritt 1: Alkylierung von Cyclohexylamin mit einem geeigneten Alkylhalogenid zur Bildung von 2-Cyclohexylethylamin.
Schritt 2: Methylierung der Aminogruppe zur Einführung der Methylgruppe.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um Ausbeute und Reinheit zu erhöhen, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen zur Steigerung der Effizienz verwendet werden.
Analyse Chemischer Reaktionen
4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann unter bestimmten Bedingungen zu Chinonen oxidiert werden.
Reduktion: Die Verbindung kann zu entsprechenden Alkoholen oder Aminen reduziert werden.
Substitution: Die phenolische Hydroxylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Ether oder Ester bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Alkylhalogenide. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich Interaktionen mit Enzymen und Rezeptoren.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Verwendet bei der Produktion von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Phenolgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während die Aminogruppe an ionischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Effekten führt .
Wirkmechanismus
The mechanism of action of 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen von 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol gehören:
Phenol, 4-[2-(methylamino)ethyl]-: Ein einfacheres Analog mit einer ähnlichen Phenolstruktur, aber ohne die Cyclohexylethylgruppe.
Phenol, 4-(2-aminoethyl)-: Ein weiteres Analog mit einer Aminoethylgruppe anstelle der Cyclohexylethylgruppe.
Die Einzigartigkeit von this compound liegt in seiner komplexen Struktur, die im Vergleich zu seinen einfacheren Analogen einzigartige chemische und biologische Eigenschaften bietet.
Eigenschaften
Molekularformel |
C17H27NO |
|---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
4-[2-[2-cyclohexylethyl(methyl)amino]ethyl]phenol |
InChI |
InChI=1S/C17H27NO/c1-18(13-11-15-5-3-2-4-6-15)14-12-16-7-9-17(19)10-8-16/h7-10,15,19H,2-6,11-14H2,1H3 |
InChI-Schlüssel |
GKQFGVBRCKOVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1CCCCC1)CCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)

